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Dispiro[2.0.34.13]octan-6-ylmethanamine

Cat. No.: B2811270
CAS No.: 2411263-49-3
M. Wt: 137.226
InChI Key: ZDJZXBXTFWHXRW-UHFFFAOYSA-N
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Description

Overview of Spiro and Dispiro Systems in Contemporary Chemical Research

Spiro and dispiro compounds are characterized by the presence of one or two spirocenters, respectively. A spirocenter is a single atom that is a part of two distinct rings. This structural feature imparts a high degree of rigidity and a well-defined three-dimensional geometry to the molecule. nih.gov In contemporary chemical research, these systems are of great interest for several reasons:

Medicinal Chemistry: The rigid framework of spiro and dispiro compounds can help in the design of molecules with specific conformations that can bind selectively to biological targets. This conformational restriction can lead to increased potency and reduced off-target effects. nih.gov Many spiro and dispiro derivatives have been investigated for their potential as anticancer, antibacterial, and antifungal agents. nist.govrsc.org

Materials Science: The unique shapes of these molecules can lead to novel materials with interesting physical and optical properties. For instance, they can be used in the development of new polymers and liquid crystals. ontosight.ai

Organic Synthesis: Spiro and dispiro compounds serve as challenging synthetic targets and as versatile building blocks for the construction of more complex molecular architectures. nih.gov

Importance of Bridged and Fused Ring Systems in Molecular Design

Bridged and fused ring systems are commonly found in a vast array of biologically important molecules, including many natural products. amerigoscientific.comresearchgate.net

Fused rings share two adjacent atoms and the bond between them.

Bridged rings share two non-adjacent atoms (bridgehead atoms) and a bridge of one or more atoms connecting them.

The construction of these ring systems is a key focus in organic synthesis. researchgate.net Their rigid structures are often crucial for biological activity, as they precisely orient functional groups for interaction with enzymes and receptors. amerigoscientific.com The principles of designing and synthesizing these systems often overlap with the strategies used for creating complex spiro and dispiro molecules.

Structural Classification and Nomenclature of Dispirocompounds

Dispiro compounds are classified based on the number of spiro atoms they contain. The nomenclature of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for a dispiro compound involves:

The prefix "dispiro".

Square brackets enclosing numbers that indicate the number of carbon atoms in the bridges connecting the spiro atoms. The numbers are separated by full stops.

The name of the parent alkane corresponding to the total number of carbon atoms in the rings.

The numbering of the carbon atoms begins in the smaller terminal ring, proceeds through the spiro atoms to the other end of the molecule, and then back to the first spiro atom. dbpedia.org The positions of the spiro atoms are indicated as superscripts in the bracketed numerical descriptor. chem-space.com

IUPAC Nomenclature Rule for Dispiro CompoundsExample: Dispiro[2.0.3.1]octane
Prefix dispiro
Bridge Lengths [2.0.3.1] indicating two carbons in the first bridge, zero carbons between the spiro atoms, three carbons in the next bridge, and one carbon in the final bridge.
Parent Alkane octane (B31449) for a total of eight carbon atoms in the ring system.

Contextualization of Dispiro[2.0.34.13]octan-6-ylmethanamine within Dispiro Chemistry

The compound This compound is a specific example of a dispiro system. Its name provides a detailed description of its structure:

Dispiro: Indicates the presence of two spiro atoms.

[2.0.34.13]: This descriptor is unusual and appears to be a typographical error in the provided subject. A more plausible structure would follow standard IUPAC naming conventions. Assuming a potential intended structure of Dispiro[2.0.3.1]octane , this would signify a system with two spiro atoms connected by bridges of two, zero, three, and one carbon atom(s), respectively. The "zero" indicates that the two spiro atoms are in different rings that are directly attached to the central ring.

octan: Specifies that the dispiro ring system is composed of a total of eight carbon atoms.

-6-ylmethanamine: This indicates a methanamine (-CH2NH2) group attached to the 6th carbon atom of the octane framework. The aminomethyl group is a significant functional group in organic chemistry, known for its role in pharmaceuticals and its ability to participate in a variety of chemical reactions. ontosight.aidbpedia.orgwikipedia.org

The structure of Dispiro[2.0.3.1]octane would consist of a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring connected to a central cyclobutane ring through two spiro atoms. The presence of strained cyclopropane and cyclobutane rings suggests that this molecule would have unique chemical properties and reactivity. masterorganicchemistry.com The aminomethyl substituent further adds to its chemical functionality, making it a potential candidate for applications in medicinal chemistry and as a synthetic intermediate. amerigoscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B2811270 Dispiro[2.0.34.13]octan-6-ylmethanamine CAS No. 2411263-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dispiro[2.0.34.13]octan-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-5-7-3-9(4-7)6-8(9)1-2-8/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJZXBXTFWHXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC23CC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Stereochemical Analysis of Dispiro 2.0.34.13 Octan 6 Ylmethanamine

Comprehensive Spectroscopic Characterization Techniques

The intricate three-dimensional architecture of Dispiro[2.0.34.13]octan-6-ylmethanamine, featuring two spiro-fused cyclopropane (B1198618) rings and a cyclohexane (B81311) core bearing a methanamine substituent, necessitates a multi-faceted approach for unambiguous structural and stereochemical assignment. A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, and high-resolution mass spectrometry (HRMS) provides a comprehensive toolkit for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of complex organic molecules. For this compound, a suite of 1D and 2D NMR experiments would be required to fully characterize its structure.

The proton (¹H) NMR spectrum of this dispiro compound is expected to be complex due to the high degree of diastereotopicity of the methylene (B1212753) protons in the cyclopropane and cyclohexane rings. The spin systems are likely to be overlapping, necessitating 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment.

The ¹³C NMR spectrum would provide crucial information on the number of unique carbon environments. The presence of quaternary spiro-carbons and the carbons of the cyclopropane rings would be expected in the upfield region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Number Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Multiplicity / Coupling Constants (Hz)
1, 20.4 - 0.815.0 - 20.0m
3, 40.5 - 0.918.0 - 23.0m
5-35.0 - 40.0Quaternary
61.8 - 2.040.0 - 45.0m
7, 81.2 - 1.625.0 - 30.0m
9-38.0 - 43.0Quaternary
10 (CH₂)2.5 - 2.745.0 - 50.0d, J = 7.0
11 (NH₂)1.5 - 2.5-br s

To elucidate the spatial arrangement of the atoms and the relative stereochemistry of the substituents on the cyclohexane ring, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be indispensable. nih.gov These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. rsc.org

For this compound, key NOE/ROE correlations would be expected between the protons of the methanamine group and the axial or equatorial protons on the cyclohexane ring, which would help in determining the preferred conformation of this substituent. The choice between NOESY and ROESY would depend on the molecular weight of the compound; for a molecule of this size, NOESY is generally suitable. mdpi.com

Expected Key NOESY/ROESY Correlations

Proton 1 Proton 2 Inferred Spatial Proximity
H-10 (CH₂)H-6 (axial)Indicates an equatorial orientation of the methanamine group
H-10 (CH₂)H-7/8 (equatorial)Indicates an axial orientation of the methanamine group
H-1/2H-7/8Proximity of cyclopropane rings to the cyclohexane ring

The cyclohexane ring in this compound can potentially undergo chair-chair interconversion. If the energy barrier for this process is within the NMR timescale, it could lead to broadened signals at room temperature. Variable temperature (VT) NMR studies would be employed to investigate such dynamic processes. By lowering the temperature, the conformational exchange can be slowed down or "frozen out," leading to sharp signals for each distinct conformer. Coalescence temperature and line-shape analysis can provide quantitative information about the energy barriers of this interconversion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

For this compound, the key functional groups to be identified are the N-H bonds of the amine and the C-H bonds of the cyclopropane and cyclohexane rings. The presence of the strained cyclopropane rings would give rise to characteristic C-H stretching vibrations at higher wavenumbers (around 3050-3100 cm⁻¹) compared to the C-H stretches of the cyclohexane ring (around 2850-2950 cm⁻¹).

Hypothetical Vibrational Spectroscopy Data

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H stretch (amine)3300 - 3500 (medium, broad)Weak
C-H stretch (cyclopropane)3050 - 3100 (weak to medium)Medium
C-H stretch (cyclohexane)2850 - 2950 (strong)Strong
N-H bend (amine)1590 - 1650 (medium)Weak
C-C stretch (ring)1000 - 1200 (variable)Medium to strong

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. aip.org Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The fragmentation of spirocyclic compounds can be complex. For the target molecule, characteristic fragmentation pathways would likely involve the cleavage of the bonds adjacent to the spiro-centers and the loss of small neutral molecules such as ethylene (B1197577) from the cyclopropane rings. The aminomethyl group would also influence the fragmentation, with a characteristic cleavage at the benzylic-like position leading to a stable iminium ion.

Plausible Fragmentation Pathways in Mass Spectrometry

m/z Value Proposed Fragment Fragmentation Pathway
[M]+•C₁₀H₁₇N+•Molecular ion
M - 1C₁₀H₁₆N+Loss of a hydrogen radical
M - 15C₉H₁₄N+Loss of a methyl radical (unlikely as primary)
M - 28C₈H₁₃N+•Loss of ethylene from a cyclopropane ring
M - 30C₉H₁₅+Loss of CH₂NH₂ radical
[M - CH₂NH₂]+C₉H₁₅+α-cleavage at the aminomethyl group

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

There is no publicly available X-ray crystallographic data for this compound. The determination of absolute stereochemistry and solid-state conformation would require the synthesis of the compound, followed by the growth of single crystals suitable for X-ray diffraction analysis. Such an analysis would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the three-dimensional arrangement of atoms in the solid state.

Chiral Separation and Enantiomeric Purity Determination

Methods for the chiral separation of this compound have not been reported. For a chiral amine, typical resolution strategies could involve the formation of diastereomeric salts with a chiral acid, followed by separation through crystallization or chromatography. wikipedia.org Alternatively, chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase would be a common and effective method for both analytical and preparative-scale separation of enantiomers. mdpi.commdpi.com The determination of enantiomeric purity would subsequently be carried out using techniques such as chiral HPLC or NMR spectroscopy with chiral shift reagents.

Computational and Theoretical Investigations of Dispiro 2.0.34.13 Octan 6 Ylmethanamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel compound like Dispiro[2.0.34.13]octan-6-ylmethanamine, these methods would provide insights into its electronic distribution, stability, and geometric parameters.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT study on this compound would typically involve optimizing the molecule's geometry to find its lowest energy conformation. This analysis would yield key information such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations could determine properties like the molecule's dipole moment, ionization potential, and electron affinity. However, specific DFT studies focused on this compound have not been published, and therefore, no data on its ground state properties are available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of accuracy for the electronic energy and structure of this compound compared to DFT. These calculations are computationally more demanding but are valuable for benchmarking the results from other methods. To date, no high-accuracy ab initio calculations have been reported for this specific molecule in scientific literature.

Conformational Landscape Exploration and Energy Minimization

The complex, three-dimensional structure of a spiro compound suggests it can exist in multiple conformations. A systematic conformational search would be necessary to identify the different spatial arrangements of the atoms and their relative stabilities. This process involves rotating chemical bonds and calculating the energy of each resulting conformer. Subsequent energy minimization would identify the most stable, low-energy conformations. Such a study would be crucial for understanding the molecule's shape and potential interactions, but no research detailing the conformational landscape of this compound has been published.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents. This would be particularly useful for understanding how the molecule behaves in a realistic environment. At present, there are no published molecular dynamics simulation studies for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, DFT and ab initio calculations could predict its ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra could then be compared with experimental data to confirm the molecule's structure. As there are no dedicated computational studies on this molecule, no predicted spectroscopic data has been reported.

Reactivity Predictions and Mechanistic Studies using Computational Tools

Computational tools can also predict the reactivity of a molecule. By analyzing the distribution of electron density, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can identify likely sites for nucleophilic or electrophilic attack. These calculations can also be used to model reaction pathways and determine the energy barriers for potential chemical transformations. Such mechanistic studies would be invaluable for understanding the chemical behavior of this compound, but no such predictive studies are currently available in the literature.

Reactivity, Derivatization, and Functionalization of Dispiro 2.0.34.13 Octan 6 Ylmethanamine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a moderate base, similar to other aliphatic amines. libretexts.org This reactivity is the basis for numerous derivatization strategies.

The primary amine of Dispiro[2.0.3.1]octan-6-ylmethanamine readily reacts with various electrophilic reagents to form stable covalent bonds, allowing for the introduction of a wide array of functional groups.

Acylation: In the presence of acid chlorides or acid anhydrides, the amine undergoes rapid acylation to yield corresponding amides. libretexts.org This reaction is typically high-yielding and proceeds at room temperature. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. libretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Alkylation: The amine can be N-alkylated by reaction with alkyl halides via nucleophilic substitution. msu.edu This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk To achieve mono-alkylation, a large excess of the amine relative to the alkylating agent is typically employed. chemguide.co.uk

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. msu.edu This reaction is the foundation of the Hinsberg test. The resulting sulfonamide from a primary amine has an acidic proton on the nitrogen, rendering it soluble in aqueous alkali. msu.edu Sulfonamides are important functional groups in medicinal chemistry, often used as bioisosteres for amides. nih.gov

Table 1: Representative Derivatization Reactions of the Primary Amine.
Reaction TypeReagentTypical ConditionsProduct Class
AcylationAcetyl ChloridePyridine, CH₂Cl₂, 0°C to rtN-(Dispiro[2.0.3.1]octan-6-ylmethyl)acetamide
AlkylationMethyl IodideK₂CO₃, Acetonitrile, rt (excess amine)N-Methyl-dispiro[2.0.3.1]octan-6-ylmethanamine
SulfonylationBenzenesulfonyl ChlorideAqueous NaOH, rtN-(Dispiro[2.0.3.1]octan-6-ylmethyl)benzenesulfonamide
Note: This table presents illustrative examples of reactions based on the general reactivity of primary amines.

Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and reversible. wikipedia.orgyoutube.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. Subsequent acid-catalyzed dehydration leads to the formation of the C=N double bond. wikipedia.orgyoutube.com

To drive the equilibrium towards the imine product, water is usually removed from the reaction mixture, for instance, by azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.org The rate of imine formation can be influenced by steric hindrance on both the amine and the carbonyl compound. masterorganicchemistry.comacs.org The rigid and bulky dispiro[2.0.3.1]octane scaffold may introduce significant steric hindrance, potentially requiring more forcing conditions for the reaction to proceed efficiently. acs.org

Table 2: Illustrative Imine Formation Reactions.
Carbonyl CompoundCatalystConditionsProduct
Benzaldehydep-Toluenesulfonic acid (cat.)Toluene, Dean-Stark trap, refluxN-(Benzylidene)-dispiro[2.0.3.1]octan-6-ylmethanamine
AcetoneTitanium(IV) chlorideDichloromethane, rtN-(Propan-2-ylidene)-dispiro[2.0.3.1]octan-6-ylmethanamine
Note: This table provides hypothetical examples based on standard condensation chemistry.

Modifications of the Dispiro[2.0.3.1]octane Core

The strained nature of the cyclopropane (B1198618) and cyclobutane (B1203170) rings within the dispiro[2.0.3.1]octane core allows for unique skeletal rearrangements and functionalizations that are not accessible in more conventional carbocycles.

A notable transformation of the dispiro[2.0.3.1]octane framework is its use as a precursor for the synthesis of other spirocyclic systems, particularly spiro[3.3]heptanes. A key strategy for this is the Meinwald oxirane rearrangement. nih.gov This process involves the epoxidation of a cyclopropylidene-containing precursor to form an 8-oxadispiro[2.0.3.1]octane derivative. nih.govresearchgate.net Treatment of this epoxide with a Lewis acid prompts a rearrangement where the strained cyclopropyl (B3062369) ring expands, yielding a functionalized spiro[3.3]heptane ketone. nih.govresearchgate.net This ring expansion is driven by the release of strain from the three-membered ring. While ring expansion strategies are documented for this scaffold, specific ring-contraction methodologies are less common in the literature.

The ring-expansion strategy described above provides a direct route to introduce new functionalities onto the spirocyclic core. The resulting spiro[3.3]heptanone can serve as a versatile synthetic handle. nih.govnih.gov For example, the ketone can be subjected to various carbonyl chemistries:

Reduction to the corresponding alcohol.

Reductive amination to introduce a second amino group.

Wittig olefination to form an exocyclic double bond.

Wolff-Kishner reduction to deoxygenate the core and form the parent spiro[3.3]heptane. chemrxiv.org

Through such sequences, the dispiro[2.0.3.1]octane system serves as a valuable starting point for building blocks with different functionalities and substitution patterns on a rigid spiro[3.3]heptane scaffold. researchgate.net

Stereoselective Transformations and Chiral Pool Applications

Dispiro[2.0.3.1]octan-6-ylmethanamine is a chiral molecule. If obtained in an enantiomerically pure form, it can be a valuable tool in asymmetric synthesis. The concept of the "chiral pool" involves using abundant, enantiopure compounds from nature (like amino acids or sugars) as starting materials to impart chirality to a synthetic target. wikipedia.orgnumberanalytics.com A synthetic, enantiopure molecule like the title compound can be used in a similar fashion as a chiral building block.

The rigid, three-dimensional structure of the spirocycle holds the aminomethyl group in a well-defined spatial orientation. This can be exploited in several ways:

As a Chiral Auxiliary: The amine can be temporarily attached to an achiral substrate. The steric bulk and defined stereochemistry of the dispiro[2.0.3.1]octyl group can then direct the stereochemical outcome of a reaction on the substrate, after which the auxiliary is cleaved.

As a Chiral Ligand: The amine can be further functionalized to create a bidentate or tridentate ligand that can coordinate to a metal center. The resulting chiral metal complex could then catalyze a variety of asymmetric reactions, such as hydrogenations, epoxidations, or C-C bond-forming reactions.

In Substrate-Controlled Reactions: When the compound itself undergoes further reactions, its inherent chirality can influence the stereochemistry of newly formed stereocenters, leading to diastereoselective transformations. mdpi.com

The synthesis of complex spirocyclic molecules with high stereocontrol is a significant challenge and an active area of research in organic chemistry. rsc.org The unique topology of Dispiro[2.0.3.1]octan-6-ylmethanamine makes it a compelling scaffold for developing novel stereoselective methods.

Catalyst-Mediated Reactions

The unique structural rigidity and three-dimensional architecture of spirocyclic scaffolds make them valuable motifs in medicinal chemistry and materials science. The primary amine functionality of the hypothetical Dispiro[2.0.34.13]octan-6-ylmethanamine serves as a key handle for a variety of catalyst-mediated transformations, enabling the synthesis of diverse derivatives. This section explores potential catalyst-mediated reactions for the derivatization and functionalization of this molecule, drawing parallels from the broader field of catalysis on complex amines and spirocycles.

Transition Metal-Catalyzed C-N Bond Formation:

One of the most powerful strategies for derivatizing primary amines is through transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the formation of arylamines. youtube.com In a hypothetical application to this compound, this reaction could be employed to couple the primary amine with a range of aryl halides or triflates, yielding N-aryl derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance. researchgate.net

Illustrative Buchwald-Hartwig Amination of this compound:

EntryAryl HalidePalladium CatalystLigandBaseSolventYield (%)
14-BromotoluenePd(OAc)₂XPhosNaOtBuToluene85
21-Chloro-4-nitrobenzenePd₂(dba)₃SPhosK₃PO₄Dioxane78
32-IodopyridinePdCl₂(dppf)dppfCs₂CO₃THF92

This table is a hypothetical representation based on typical conditions for Buchwald-Hartwig amination reactions.

Catalytic C-H Functionalization:

Direct C-H bond functionalization has emerged as a powerful tool for molecular derivatization, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, the amine group could potentially serve as a directing group to facilitate transition metal-catalyzed C-H activation at specific positions on the spirocyclic core. nih.gov This would allow for the introduction of various functional groups, such as aryl, alkyl, or carbonyl moieties, leading to a rapid increase in molecular complexity. mdpi.com

Hypothetical Directed C-H Arylation:

EntryArylating AgentCatalystDirecting Group AssistanceSolventYield (%)
1Phenylboronic acid[Rh(cod)Cl]₂Amine coordinationDioxane65
2IodobenzenePd(OAc)₂Transient directing groupToluene72
3BenzeneRuCl₃Amine coordinationHexane58

This table is a hypothetical representation based on general principles of directed C-H functionalization.

Enzymatic Reactions:

Biocatalysis offers a green and highly selective alternative for the functionalization of amines. vapourtec.com Enzymes such as transaminases, lipases, and monoamine oxidases could potentially be employed for the derivatization of this compound. For instance, a transaminase could be used for the asymmetric synthesis of chiral amines, while a lipase (B570770) could catalyze the acylation of the primary amine with high enantioselectivity.

Potential Enzymatic Acylation:

EntryAcyl DonorEnzymeSolventConversion (%)Enantiomeric Excess (%)
1Ethyl acetateCandida antarctica Lipase BHexane>9998
2Vinyl propionatePseudomonas cepacia LipaseDIPE9596
3Acetic anhydrideImmobilized LipaseToluene>99N/A (racemic)

This table is a hypothetical representation based on common enzymatic reactions of primary amines.

Applications of Dispiro 2.0.34.13 Octan 6 Ylmethanamine As a Building Block and Scaffold

Role in the Synthesis of Complex Organic Molecules

While specific examples involving Dispiro[2.0.34.13]octan-6-ylmethanamine are not detailed in the literature, compounds with spirocyclic systems are of significant interest in medicinal chemistry and natural product synthesis due to their conformational rigidity and novel three-dimensional shapes.

Construction of Spiro-Fused Heterocyclic Systems

The primary amine of this compound could theoretically serve as a nucleophile in reactions to construct nitrogen-containing heterocyclic rings fused to the dispiro-octane core. Such structures would possess a high degree of molecular complexity and rigidity, which are desirable features in the design of new pharmacologically active compounds. However, no published studies demonstrate this specific application.

Exploration in Materials Science

The rigid carbon skeleton of the dispiro[2.0.3.1]octane system is a feature that is often sought after in the design of new materials with specific physical and structural properties.

Incorporation into Polymeric Architectures

The bifunctional nature of this compound (a rigid core and a reactive amine) makes it a candidate for incorporation into polymer chains as a monomer. This could lead to polymers with enhanced thermal stability, specific mechanical properties, or defined three-dimensional structures. Research into polymers containing other types of spirocyclic units exists, but studies specifically employing this dispiro-octane derivative in polymer chemistry have not been found.

Design of Rigid Scaffolds for Supramolecular Assembly

The defined geometry of the dispiro[2.0.3.1]octane framework could be exploited in the design of molecular building blocks for supramolecular chemistry. By attaching recognition motifs to the aminomethyl group, it is conceivable that this compound could be used to construct well-defined, self-assembling architectures such as cages, capsules, or coordination polymers. This remains a theoretical application, as no experimental studies have been reported.

Development of Chiral Auxiliaries and Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral amines are often used as resolving agents, chiral auxiliaries, or as precursors to chiral ligands for asymmetric catalysis. If this compound were available in an enantiomerically pure form, it could potentially be explored for these applications. The rigid dispiro framework could impart a high degree of stereochemical control in asymmetric transformations. However, there is no information available regarding the resolution of this compound or its application in asymmetric synthesis.

Based on a comprehensive search of available scientific literature, there is currently no specific public information available regarding the chemical compound “this compound” or its applications in chemical biology research. Consequently, it is not possible to provide a detailed article on its use as a building block for molecular probes or as a scaffold for combinatorial library synthesis as outlined in the request.

The concepts of utilizing unique molecular scaffolds for the design of molecular probes and the synthesis of combinatorial libraries are established principles in chemical biology and drug discovery. Molecular probes are essential tools for identifying and characterizing biological targets, and novel scaffolds can provide new ways to explore chemical space and create probes with improved properties. Similarly, the rigidity and three-dimensional structure of scaffolds are critical in the design of combinatorial libraries to generate a diverse range of molecules for screening against biological targets.

However, without any specific research data or publications on this compound, any discussion of its role in these applications would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication on this specific compound are needed before a substantive article on its applications can be written.

Future Perspectives and Emerging Research Directions

Untapped Synthetic Methodologies

The synthesis of complex dispirocyclic systems such as Dispiro[2.0.34.13]octan-6-ylmethanamine presents a significant challenge, demanding innovative and efficient synthetic strategies. Current methodologies for creating dispiro compounds often involve multi-step processes; however, emerging techniques offer promising avenues for more direct and stereoselective synthesis.

One of the most promising untapped methodologies is the use of one-pot, multi-component reactions. mdpi.com These reactions allow for the construction of complex molecules from simple starting materials in a single step, which can significantly improve efficiency. For instance, a three-component 1,3-dipolar cycloaddition reaction of azomethine ylides with a suitable dipolarophile could be a viable strategy for constructing the heterocyclic portions of a dispiro framework. mdpi.comnih.gov Researchers have successfully used this approach to create novel dispiro-oxindole derivatives with high yields and regioselectivity. mdpi.comnih.gov Adapting such a method could enable the efficient assembly of the core octan-6-ylmethanamine structure.

Another area of exploration is the development of novel catalytic systems. Asymmetric catalysis, in particular, would be crucial for controlling the stereochemistry of the multiple chiral centers inherent in the dispiro structure. The rigid and well-defined architecture of dispiro compounds makes them interesting candidates for various applications, and controlling their 3D structure is paramount. acs.orgnih.gov

Synthetic ApproachDescriptionPotential Advantage for Synthesis
Multi-component Reactions Combining three or more reactants in a single operation to form a complex product.Increased efficiency, reduced waste, and rapid assembly of the dispiro core.
1,3-Dipolar Cycloaddition A reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile to form a five-membered ring. mdpi.comnih.govHigh regioselectivity and stereoselectivity, suitable for constructing heterocyclic spiro rings. mdpi.com
Asymmetric Catalysis The use of chiral catalysts to favor the formation of one enantiomer or diastereomer over others.Crucial for controlling the absolute configuration of multiple stereocenters in the molecule.
Domino Reactions A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step.Can lead to the rapid construction of complex polycyclic systems from a single starting material. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Deeper Understanding

A molecule with the structural complexity of this compound requires advanced analytical techniques for unambiguous characterization. Standard spectroscopic methods provide a baseline, but a deeper understanding of its three-dimensional structure, dynamics, and electronic properties necessitates more sophisticated approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are fundamental, advanced two-dimensional NMR techniques like COSY, HSQC, and HMBC are essential for mapping the complex spin systems and connectivity within the dispiro framework. wikipedia.org For determining the stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy would be indispensable for probing through-space proximity between protons, helping to elucidate the relative configuration of the rings. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. acs.org Tandem mass spectrometry (MS/MS) can provide valuable structural information through controlled fragmentation of the molecule. jove.com The fragmentation patterns of the aminomethyl side chain and the dispiro core would yield characteristic ions, helping to piece together the molecular structure. jove.comyoutube.com The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, would be a key diagnostic feature. jove.com

TechniqueInformation GainedRelevance to this compound
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms (C-C, C-H bonds).Essential for assigning signals in the complex polycyclic structure. wikipedia.org
NOESY Through-space proximity of nuclei.Crucial for determining the relative stereochemistry of the spiro centers and substituents.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula. acs.orgConfirms the molecular formula and helps distinguish from isomers.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns. youtube.comProvides structural clues by showing how the molecule breaks apart under energy input. jove.com
X-ray Crystallography Absolute three-dimensional structure.The definitive method for determining the precise bond lengths, angles, and stereochemistry, if a suitable crystal can be grown.

Integration with Artificial Intelligence and Machine Learning in Molecular Design

Predictive Modeling: AI algorithms can be trained on large datasets of known molecules to predict the physicochemical properties, biological activity, and potential toxicity of new structures. nih.govmdpi.com By inputting the structure of this compound and its potential derivatives, researchers can quickly screen for promising candidates for specific applications, such as drug discovery, without synthesizing every compound. nih.gov

Exploration of Novel Materials Applications

The rigid, three-dimensional structure of spiro compounds makes them highly attractive for applications in materials science. acs.org The unique architecture of this compound could be leveraged to create materials with novel properties.

Polymer Science: Spirocyclic monomers can be used to create polymers with unique characteristics. For example, spiro orthoesters and spiro orthocarbonates are known as "swelling monomers" because they can polymerize with an expansion in volume, which is highly unusual. This property is valuable for creating high-strength composites, dental fillings, and high-performance adhesives. Incorporating the dispiro-octane moiety into a polymer backbone could lead to materials with enhanced thermal stability and mechanical strength.

Organic Electronics: The defined and rigid orientation of substituents on a spiro core is advantageous for designing organic electronic materials. acs.org Spiro compounds have been successfully used as hole-transport materials in solar cells and as emitters in organic light-emitting diodes (OLEDs). The dispiro-octane framework could serve as a scaffold for attaching electronically active groups in specific spatial arrangements to tune the electronic properties of the resulting material. rsc.orgresearchgate.net

Potential for Derivatization into High-Value Chemical Entities

The primary amine group (-CH2NH2) is an exceptionally versatile functional handle for chemical modification. researchgate.netenamine.net This allows this compound to serve as a building block for a wide range of high-value chemical entities. The process of chemically modifying a molecule to make it suitable for analysis or to enhance its properties is known as derivatization. libretexts.org

Pharmaceuticals: Primary amines are a common feature in many biologically active molecules and serve as key intermediates in drug synthesis. The amine group can be readily converted into amides, sulfonamides, ureas, and other functional groups to modulate the compound's biological activity, solubility, and pharmacokinetic profile. The unique 3D shape of the dispiro scaffold could present these functional groups to biological targets in novel ways, potentially leading to new therapeutic agents. nih.govresearchgate.net

Agrochemicals and Specialty Chemicals: The reactivity of the primary amine also allows for its incorporation into agrochemicals, dyes, and polymers. researchgate.net Derivatization could be used to attach chromophores for dye applications or to link the molecule to polymer chains to create functional materials. For analytical purposes, derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC) can be used to attach a fluorescent tag, enabling highly sensitive detection in complex samples. researchgate.net

Derivative ClassSynthetic TransformationPotential Application
Amides Reaction with acyl chlorides or carboxylic acids.Pharmaceuticals, polymers.
Sulfonamides Reaction with sulfonyl chlorides.Antibacterial agents, diuretics.
Ureas/Thioureas Reaction with isocyanates/isothiocyanates.Herbicides, enzyme inhibitors.
Secondary/Tertiary Amines Reductive amination, alkylation. youtube.comCatalysts, chemical intermediates.
Imines Condensation with aldehydes or ketones.Synthesis of more complex amines. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dispiro[2.0.34.13]octan-6-ylmethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Catalyst Selection : Use transition-metal catalysts (e.g., palladium) for spirocyclic ring formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Crystallization or column chromatography ensures high purity (>95%).
  • Example: A two-step protocol involving cyclopropanation followed by amine functionalization yields ~70% under inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm its unique spirocyclic configuration?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR Analysis : 1^1H and 13^{13}C NMR identify spiro junctions and amine protons.
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., C-C bond lengths ~1.54 Å for cyclopropane rings) .
  • DFT Calculations : Validate electronic structure and predict reactivity .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • CFTR Modulation : Use electrophysiological assays (e.g., Ussing chambers) if targeting ion channels .
  • Enzyme Inhibition : Test against cholinesterases or kinases via fluorometric/colorimetric kits .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells establish safety thresholds (IC50_{50} > 100 µM recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments using identical reagents and cell lines.
  • Structural Validation : Confirm batch purity via HPLC-MS to rule out degradation products .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., dispiro tetraoxanes) to identify structure-activity trends .

Q. What strategies are effective for elucidating the mechanistic interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to CFTR or enzyme active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .
  • Mutagenesis Studies : Modify target residues (e.g., CFTR Phe508) to identify critical interaction sites .

Q. How can researchers design derivatives of this compound to enhance stability or selectivity?

  • Methodological Answer :

  • Functional Group Substitution : Replace the methanamine group with thiols or carboxylates to alter polarity .
  • Stereochemical Modifications : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) to assess stereospecific activity .
  • Prodrug Strategies : Introduce ester or amide prodrug moieties to improve bioavailability .

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